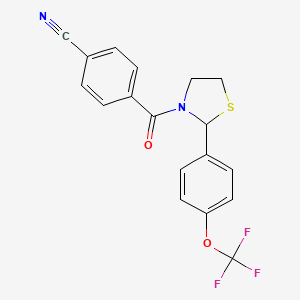

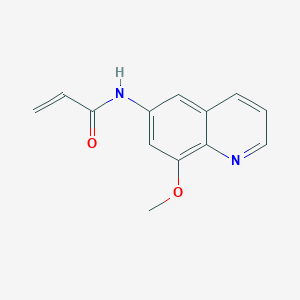

4-(2-(4-(Trifluoromethoxy)phenyl)thiazolidine-3-carbonyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically . A mixture of 4-(trifluoromethoxy)aniline, 1,4-di(2′-thienyl)-1,4-butadione, toluene, and p-toluenesulfonic acid was stirred for 36 h under reflux. Subsequently, toluene was removed, and the unrefined product was refined using column chromatography .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- 4-(2-(4-(Trifluoromethoxy)phenyl)thiazolidine-3-carbonyl)benzonitrile is used in the synthesis of various thiazolidine derivatives. These compounds have been characterized by elemental analyses and spectral data, and some have shown promising antioxidant and antitumor activities (Gouda & Abu‐Hashem, 2011).

Photochemical Studies

- Photochemistry research involving phenyl-substituted 1,2,4-thiadiazoles has led to insights into the formation of benzonitrile and other compounds through photoinduced electrocyclic ring closure, with studies including 15N-labeling experiments (Pavlik, Changtong, & Tsefrikas, 2003).

Crystal Structure Analysis

- Investigations into the crystal structures of thiazolidinone compounds, which are structurally related to this compound, reveal differences in intermolecular interactions and the roles of oxygen atoms in these structures (Facchinetti et al., 2016).

Antioxidant Activity

- Thiazolidinone derivatives, related to the compound , have shown significant antioxidant effects in vitro. This indicates potential for these compounds in therapeutic applications related to oxidative stress (Apotrosoaei et al., 2014).

Antimicrobial and Anticancer Evaluation

- Some thiazolidinone derivatives have demonstrated antimicrobial and anticancer properties. This suggests the potential utility of these compounds in pharmaceutical research and development (Dawood, Farag, & Abdel‐Aziz, 2005).

Spectroelectrochemical Properties

- Research into the spectroelectrochemical properties of derivatives of thiazolidinone has provided insights into their electron-transfer properties, which could be relevant in various electrochemical applications (Kamiloğlu et al., 2018).

MMP Inhibition in Tissue Damage

- Studies on derivatives combining benzisothiazole and 4-thiazolidinone frameworks have highlighted their potential in affecting inflammatory processes, showing significant effectiveness in inhibiting MMP-9, which is relevant in wound healing and tissue damage management (Incerti et al., 2018).

Propiedades

IUPAC Name |

4-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O2S/c19-18(20,21)25-15-7-5-14(6-8-15)17-23(9-10-26-17)16(24)13-3-1-12(11-22)2-4-13/h1-8,17H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSZJBYNZUNMPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1C(=O)C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2375341.png)

![6-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2375352.png)

![ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2375354.png)

![2-[(4-Methylbenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2375360.png)